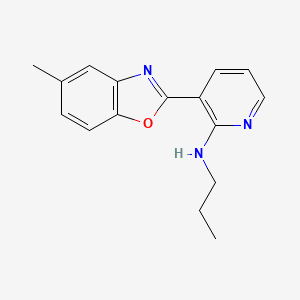
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine is a heterocyclic compound that features a benzoxazole moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, such as FeCl3 or nanocatalysts, can be employed to enhance the reaction efficiency . The reaction is usually carried out in solvents like toluene or water under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
化学反应分析
Types of Reactions
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings .
科学研究应用
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory molecules.
Signal Transduction: Modulates signaling pathways such as nuclear factor kappa B (NF-κB), which is involved in inflammatory responses.
Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
相似化合物的比较
Similar Compounds
3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine: Known for its antitumor and antibacterial activities.
2-(4-methoxyphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Investigated for its potential therapeutic applications in cancer and inflammation.
Uniqueness
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine stands out due to its unique combination of a benzoxazole and pyridine ring, which imparts distinct pharmacological properties. Its ability to inhibit multiple pathways and exhibit antioxidant activity makes it a versatile compound for various research applications.
属性
IUPAC Name |
3-(5-methyl-1,3-benzoxazol-2-yl)-N-propylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-8-17-15-12(5-4-9-18-15)16-19-13-10-11(2)6-7-14(13)20-16/h4-7,9-10H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKDINKOGOGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline](/img/structure/B2612439.png)
![2,5-DIMETHYL-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2612440.png)
![13-chloro-5-(naphthalene-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2612441.png)
![(E)-methoxy({2-[(3-methoxyphenyl)sulfanyl]-5-nitrophenyl}methylidene)amine](/img/structure/B2612442.png)


![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2612447.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)

![2-chloro-6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2612455.png)
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)
